1-(2,5-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
Description
1-(2,5-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a urea-based small molecule featuring a 2,5-dimethoxyphenyl group linked via a urea bridge to a pyridazinone ring through a propyl chain. The pyridazinone moiety, a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group, may contribute to hydrogen bonding and dipole interactions, which are critical for target binding.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-23-12-6-7-14(24-2)13(11-12)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXZBMJMNPQOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NCCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a dimethoxyphenyl group and a pyridazinyl moiety. Its molecular formula is , with a molecular weight of approximately 342.4 g/mol. The presence of these functional groups suggests a diverse range of biological activities.
Research indicates that compounds similar to 1-(2,5-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea may interact with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In vitro studies have shown that derivatives containing the pyridazine structure exhibit significant COX-2 inhibitory activity with IC50 values in the sub-micromolar range .
- Antitumor Activity : Preliminary studies suggest potential antitumor effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values ranging from 0.45 to 5.08 μM against human cancer cell lines .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| COX-2 Inhibition | 0.05 - 0.14 | |
| Antitumor Activity | 0.45 - 5.08 | |
| LOX Inhibition | 2 - 7 |
These results indicate that the compound exhibits potent biological activities that could be harnessed for therapeutic applications.
Case Studies
- Antiinflammatory Potential : A study identified derivatives similar to 1-(2,5-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea as effective multi-target anti-inflammatory agents, particularly targeting COX-2 and lipoxygenase (LOX) pathways . The findings highlighted the selectivity of certain derivatives for COX-2 over COX-1, suggesting a favorable safety profile.
- Anticancer Properties : Another research effort focused on the synthesis and evaluation of related pyridazine derivatives for their antitumor effects. Compounds were tested against several human cancer cell lines, demonstrating significant growth inhibition and suggesting their potential as cancer therapeutics .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is recognized for its potential as a monoamine oxidase B (MAO-B) inhibitor , which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease. MAO-B inhibitors are known to prevent the breakdown of dopamine, thus enhancing dopaminergic activity in the brain.
Case Study: MAO-B Inhibition
A comparative study evaluated various derivatives of similar structural motifs for their inhibitory effects on MAO-B. The results indicated that compounds with methoxy substitutions at specific positions on the phenyl rings exhibited enhanced binding affinity and selectivity towards MAO-B compared to those with electron-withdrawing groups. The IC50 values of several compounds were documented, highlighting the importance of structural modifications:
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.0051 | MAO-B |
| Compound B | 0.0059 | MAO-B |
| This compound | TBD | TBD |
Neuroprotective Effects
Research has shown that compounds structurally related to 1-(2,5-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea possess neuroprotective properties . In vitro studies have assessed cell viability in neuronal cell lines exposed to neurotoxic agents, revealing that these compounds can significantly reduce cell death and improve survival rates.
In Vitro Study Findings
In vitro assays demonstrated that the presence of this compound led to increased neuronal cell viability when exposed to oxidative stress conditions. The mechanism appears to involve modulation of reactive oxygen species (ROS), which are implicated in neurodegeneration.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. SAR studies indicate that:
- Methoxy Groups : The presence of methoxy groups at strategic positions on the phenyl rings correlates with increased inhibitory potency against MAOs.
- Substituent Effects : Electron-donating groups enhance activity, while electron-withdrawing groups diminish it.
This knowledge aids in designing new derivatives with improved pharmacological profiles.
Synthetic Route Development
Advancements in synthetic methodologies have facilitated the development of this compound and its derivatives. Recent approaches emphasize one-step synthesis techniques that streamline the process while maintaining high yields and purity.
Feasible Synthetic Routes
Comparison with Similar Compounds
Piperazine-Based Analogues (HBK Series)
The HBK series (HBK14–HBK19) comprises piperazine derivatives with phenoxy-ethoxyethyl or phenoxy-propyl linkers and substituted phenyl groups . For example:
- HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
- HBK17: 1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.
Key Differences :
- Heterocyclic Core: The target compound replaces the piperazine ring in HBK derivatives with a pyridazinone, altering hydrogen-bonding capacity and electronic properties.
- Substituent Patterns: HBK compounds feature methyl, chloro, or methoxy groups at varying positions (e.g., 2,6-dimethylphenoxy in HBK14 vs. 2,5-dimethylphenoxy in HBK17), whereas the target compound’s 2,5-dimethoxyphenyl group provides distinct steric and electronic effects.
Pyrazole-Containing Urea Derivatives (MK13)
MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) shares a urea backbone but incorporates a pyrazole ring instead of pyridazinone .
- Substituent Orientation : The 3,5-dimethoxyphenyl group in MK13 creates a symmetrical substitution pattern, contrasting with the asymmetrical 2,5-dimethoxy arrangement in the target compound. This difference may influence binding pocket compatibility in targets like serotonin receptors.
- Heterocycle Properties: Pyrazole’s aromaticity and lower polarity compared to pyridazinone could reduce solubility but enhance metabolic stability.
Dihydropyrimidinone-Linked Urea ( Compound)
The compound 5-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)pentyl 2,5-dibromothiophene-3-carboxylate features a dihydropyrimidinone heterocycle and a pentyl linker .
- Heterocycle Comparison: Dihydropyrimidinone lacks the conjugated nitrogen atoms of pyridazinone, reducing its hydrogen-bond acceptor capacity.
- Linker Length : The pentyl chain in this compound may enable deeper penetration into hydrophobic binding pockets compared to the target compound’s shorter propyl linker.
Structural Comparison Table
Implications of Structural Variations
- Receptor Binding: The pyridazinone’s ketone and nitrogen atoms may enhance binding to kinases or GPCRs compared to piperazine or pyrazole derivatives.
- Solubility and Bioavailability : The 2,5-dimethoxy group’s polarity could improve aqueous solubility relative to HBK compounds’ lipophilic methyl/chloro substituents.
- Metabolic Stability: The pyridazinone’s rigidity may reduce oxidative metabolism compared to flexible ethoxyethyl linkers in HBK analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
